1-Benzyl-4-fluoropiperidine

Process Chemistry Asymmetric Synthesis Fluorinated Piperidine

1-Benzyl-4-fluoropiperidine (CAS 764664-42-8) is a fluorinated piperidine derivative with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol. It features a benzyl group on the piperidine nitrogen and a fluorine substituent at the 4-position, a substitution pattern that significantly modulates the compound's physicochemical and pharmacological properties relative to non-fluorinated or differently substituted piperidine analogs.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 764664-42-8
Cat. No. B1586366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-fluoropiperidine
CAS764664-42-8
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)CC2=CC=CC=C2
InChIInChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyQLVYYRFAUPEDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-fluoropiperidine (CAS 764664-42-8) for Medicinal Chemistry and Chemical Biology Research


1-Benzyl-4-fluoropiperidine (CAS 764664-42-8) is a fluorinated piperidine derivative with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It features a benzyl group on the piperidine nitrogen and a fluorine substituent at the 4-position, a substitution pattern that significantly modulates the compound's physicochemical and pharmacological properties relative to non-fluorinated or differently substituted piperidine analogs [1]. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry for the construction of more complex biologically active molecules, including potential drug candidates and chemical probes [2].

Fluorinated piperidine intermediate for medicinal chemistry synthesis
Enables construction of CNS-active compound libraries and chemical probes
Reported scalable enantioselective process supports larger supply needs

Why 1-Benzyl-4-fluoropiperidine Cannot Be Simply Substituted with Unfluorinated or Regioisomeric Piperidine Analogs


Substituting 1-Benzyl-4-fluoropiperidine with a generic piperidine building block (e.g., 1-benzylpiperidine or 4-fluoropiperidine) fails to recapitulate its unique properties because the synergistic combination of the N-benzyl and 4-fluoro substituents is critical for both synthetic utility and target-specific biological activity. The 4-fluoro substituent introduces a strong electron-withdrawing effect that alters the basicity and nucleophilicity of the piperidine nitrogen, directly impacting reaction outcomes in downstream synthetic transformations [1]. Critically, the specific regio- and stereoelectronic profile of the 4-fluoropiperidine ring, when coupled with the N-benzyl group, is essential for achieving high-affinity binding in several therapeutic target classes, including σ1 receptors and p38α MAP kinase [2]. Simply using an unfluorinated analog or a regioisomer (e.g., 3-fluoropiperidine) would fail to replicate the precise binding interactions and pharmacokinetic advantages conferred by this specific substitution pattern [3].

Target compound 1-Benzyl-4-fluoropiperidine provides synergistic N-benzyl and 4-fluoro substitution
Substitute risk Unfluorinated piperidines lack fluorine’s electronic modulation, altering reaction outcomes
Target compound 4-fluorobenzyl motif is essential for high-affinity binding at σ1, p38α, and NK3 targets
Substitute risk Regioisomers (e.g., 3-fluoropiperidine) cannot replicate target binding profiles
Target compound Enantioselective synthetic route described for the 4-fluoro scaffold
Substitute risk Generic piperidine building blocks do not support the same asymmetric process

Quantitative Differentiation of 1-Benzyl-4-fluoropiperidine Against Key Structural Analogs


Industrial-Scale Asymmetric Synthesis of N-Benzyl-3-Fluoropiperidines via Vinyl Fluoride Hydrogenation

1-Benzyl-4-fluoropiperidine can be synthesized via an asymmetric hydrogenation of vinyl fluoride intermediates using a chiral phosphine ligand-metal complex, a process explicitly patented for the preparation of N-benzyl fluoro-substituted piperidine derivatives on a pilot plant or industrial scale [1]. This method provides a direct, scalable route to 4-fluoropiperidine derivatives that is not generally applicable to non-fluorinated or differently substituted piperidines [2]. The process enables the production of enantiomerically enriched material, a critical requirement for downstream pharmaceutical applications where stereochemistry dictates biological activity [3].

Scalable synthesis
Class-level inference
Asymmetric hydrogenation of vinyl fluorides; patented pilot/industrial process
Supports scalable procurement and enantiopure supply
Process details in patent; verify with supplier
Process Chemistry Asymmetric Synthesis Fluorinated Piperidine

Superior Tyrosinase Inhibition Potency Over Kojic Acid by 1-(4-Fluorobenzyl)piperidine Derivatives

In a study on tyrosinase inhibitors, a series of 1-(4-fluorobenzyl)piperidine derivatives were synthesized and found to exhibit inhibitory activity against mushroom tyrosinase (TyM) in the micromolar range, with a representative compound (16) showing an IC50 of 5.25 μM [1]. This potency was superior to the reference compound kojic acid, a widely used tyrosinase inhibitor, under the same assay conditions [2]. The 4-fluorobenzylpiperidine scaffold was crucial for this activity, with the fluorine atom enhancing binding through hydrophobic and electronic interactions within the enzyme's active site [3].

Tyrosinase inhibition
Cross-study comparable
Representative derivative IC50 = 5.25 μM; reported greater potency than kojic acid
Supports melanogenesis inhibitor research context
Mushroom tyrosinase assay; comparator data from abstract
Tyrosinase Inhibition Melanogenesis Arylpiperidine

High-Affinity σ1 Receptor Antagonism by N-(1-Benzylpiperidin-4-yl)-4-fluorobenzamide (Ki = 6.0 nM)

The compound N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), which is directly derived from the 1-benzyl-4-fluoropiperidine scaffold, exhibited high affinity for the σ1 receptor in a radioligand binding assay, with a Ki value of 6.0 nM [1]. This affinity is within the same order of magnitude as haloperidol, a known high-affinity σ1 antagonist [2]. Importantly, LMH-2 demonstrated a high selectivity ratio for σ1R over σ2R, a property that is critical for minimizing off-target effects associated with σ2R activation [3]. In vivo, LMH-2 was twice as potent as gabapentin, a standard-of-care drug for neuropathic pain, in reducing allodynia and hyperalgesia in a rat model of chronic constriction injury [4].

σ1 receptor affinity
Direct head-to-head comparison
Ki = 6.0 nM for LMH-2; comparable to haloperidol; in vivo model reported higher potency than gabapentin
σ1R binding assay context; supports neuropathic pain model studies
Radioligand binding and rat CCI model; verify selectivity
Sigma-1 Receptor Neuropathic Pain Haloperidol Analog

Submicromolar NK3 Antagonism by 4,4-Disubstituted Piperidines Containing a 4-Fluorobenzyl Group

A series of chiral piperidines were evaluated as tachykinin NK3 antagonists. A 4-fluorobenzyl substituted compound (1d) exhibited an IC50 of 11 nM in a receptor binding assay [1]. While this compound was slightly less potent than the corresponding 4-phenyl analog (IC50 = 5.9 nM), it was significantly more potent (approx. 1.5-fold) than the monosubstituted ring compound 1e (IC50 = 17 nM), highlighting the importance of the 4,4-disubstitution pattern for NK3 affinity [2]. Furthermore, all antagonists in this series were found to be orally absorbable, demonstrating the potential of this scaffold for oral drug development [3].

NK3 antagonism
Direct head-to-head comparison
IC50 = 11 nM for 4-fluorobenzyl derivative; 1.5-fold more potent than monosubstituted analog
NK3 receptor binding context; oral absorbability reported
In vitro NK3 binding; further PK evaluation needed
NK3 Antagonist Tachykinin Receptor Piperidine

p38α MAP Kinase Inhibition in the Low Nanomolar Range by 4-Fluorobenzylpiperidine Heterocyclic Oxalyl Amides

A new class of p38α MAP kinase inhibitors based on 4-fluorobenzylpiperidine heterocyclic oxalyl amides demonstrated low-nanomolar activities in both enzymatic assays and cell-based cytokine TNFα production inhibition assays [1]. The 4-fluorobenzylpiperidine moiety was essential for the observed potency, with modifications to the piperidine ring or benzyl group leading to a significant loss of activity [2]. This class of compounds represents a promising starting point for the development of anti-inflammatory therapeutics targeting the p38α MAPK pathway [3].

p38α MAPK inhibition
Class-level inference
Low nanomolar IC50 for 4-fluorobenzylpiperidine oxalyl amides
Supports p38α MAPK inhibitor development research
Enzymatic and cellular TNFα assays; specific values not provided
p38α MAP Kinase Inflammation Oxalyl Amide

Primary Application Scenarios for 1-Benzyl-4-fluoropiperidine Based on Evidence


Synthesis of High-Affinity σ1 Receptor Antagonists for Neuropathic Pain Research

1-Benzyl-4-fluoropiperidine serves as the direct precursor to the 1-benzylpiperidin-4-amine intermediate, which is then elaborated into N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) [1]. LMH-2 exhibits high σ1R affinity (Ki = 6.0 nM) and in vivo efficacy twice that of gabapentin in a neuropathic pain model [2]. This application leverages the compound's unique substitution pattern to achieve potent and selective σ1R antagonism, a mechanism distinct from many current analgesics.

Construction of Potent p38α MAP Kinase Inhibitors as Anti-Inflammatory Leads

The 4-fluorobenzylpiperidine core is a key pharmacophore in a series of oxalyl amides that demonstrate low-nanomolar inhibition of p38α MAP kinase [3]. 1-Benzyl-4-fluoropiperidine provides the foundational piperidine scaffold for building these inhibitors, which show promise for treating inflammatory diseases. The fluorine atom is critical for modulating the electronic properties of the piperidine ring, influencing binding to the kinase ATP pocket.

Development of Tyrosinase Inhibitors for Skin Hyperpigmentation Disorders

Derivatives of 1-(4-fluorobenzyl)piperidine, which can be synthesized from 1-Benzyl-4-fluoropiperidine, have demonstrated superior tyrosinase inhibitory activity compared to kojic acid, a standard depigmenting agent [4]. This application capitalizes on the scaffold's ability to potently inhibit melanin synthesis, making it a valuable starting point for novel cosmeceutical or dermatological agents targeting conditions like melasma.

Scalable Industrial Synthesis of Enantiomerically Pure Fluorinated Piperidines

The patented process for asymmetric hydrogenation of vinyl fluorides, which is applicable to the synthesis of N-benzyl fluoro-substituted piperidines, enables the production of 1-Benzyl-4-fluoropiperidine and related compounds on a pilot or industrial scale [5]. This scenario is crucial for organizations requiring kilogram quantities of enantiomerically pure material for advanced preclinical studies or cGMP manufacturing of drug candidates.

Application
Selection Property
Validation Focus
σ1 receptor antagonist synthesis for neuropathic pain research
4-fluorobenzylpiperidine scaffold for σ1R binding profile
σ1R radioligand binding and in vivo allodynia model endpoints
p38α MAPK inhibitor development for inflammation research
4-fluorobenzylpiperidine oxalyl amide motif
p38α enzymatic and cellular TNFα inhibition assays
Tyrosinase inhibitor synthesis for melanogenesis studies
1-(4-fluorobenzyl)piperidine derivative activity profile
Tyrosinase enzymatic inhibition assay context
Industrial-scale enantioselective synthesis of fluorinated piperidines
Asymmetric hydrogenation process scalability
Enantiopurity and cGMP manufacturing readiness

Technical Documentation Hub

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31 linked technical documents
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